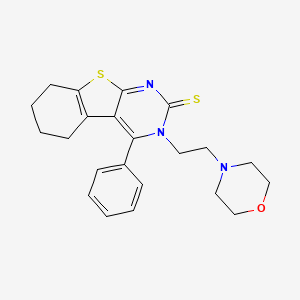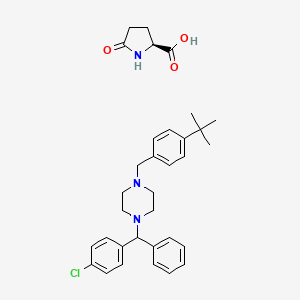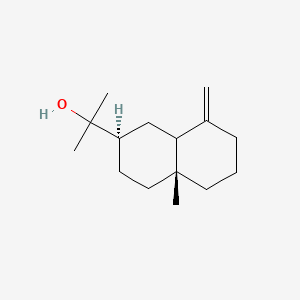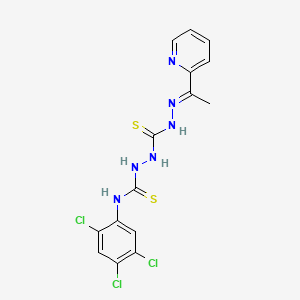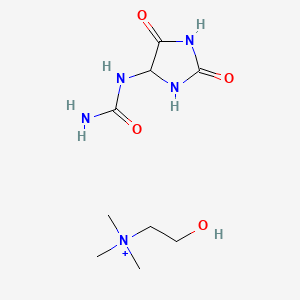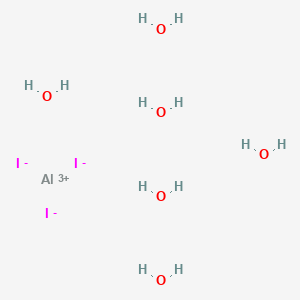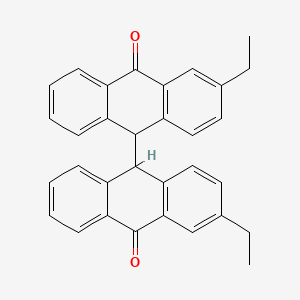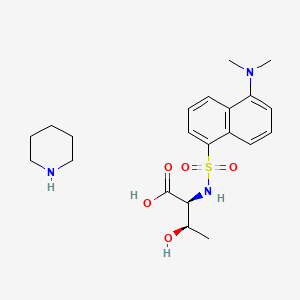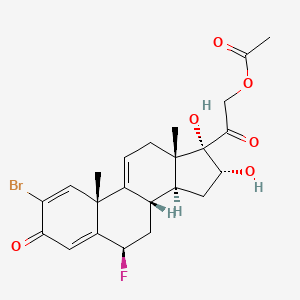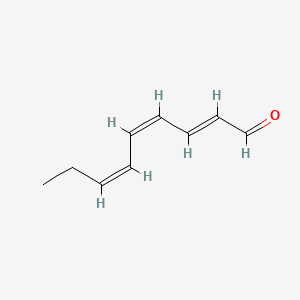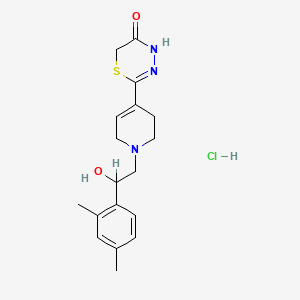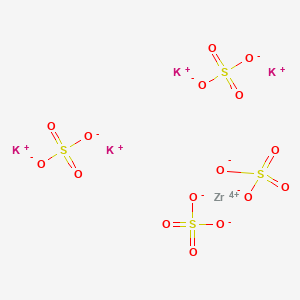
Potassium zirconium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium zirconium sulfate is an inorganic compound with the formula K₂Zr(SO₄)₃. It is a white crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium zirconium sulfate can be synthesized through several methods. One common method involves the reaction of zirconium sulfate with potassium sulfate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting solution is then cooled to precipitate the this compound crystals.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zirconium oxide with sulfuric acid to form zirconium sulfate, which is then reacted with potassium sulfate. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Potassium zirconium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide and potassium sulfate.
Reduction: It can be reduced under specific conditions to yield zirconium metal and potassium sulfide.
Substitution: It can participate in substitution reactions where the sulfate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include zirconium dioxide, potassium sulfate, and various zirconium-based compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium zirconium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is utilized in the preparation of zirconium-based biomaterials for medical applications, such as dental implants and bone grafts.
Industry: It is used in the production of ceramics, pigments, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of potassium zirconium sulfate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. In industrial applications, its catalytic properties are utilized to accelerate chemical reactions by providing active sites for reactants to interact.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium sulfate: Similar in composition but lacks the potassium component.
Potassium sulfate: Contains potassium but lacks the zirconium component.
Zirconium dioxide: A common product formed from the oxidation of potassium zirconium sulfate.
Uniqueness
This compound is unique due to its combination of potassium and zirconium, which imparts distinct chemical properties. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound for multiple applications.
Propiedades
Número CAS |
53608-79-0 |
|---|---|
Fórmula molecular |
K4O16S4Zr |
Peso molecular |
631.9 g/mol |
Nombre IUPAC |
tetrapotassium;zirconium(4+);tetrasulfate |
InChI |
InChI=1S/4K.4H2O4S.Zr/c;;;;4*1-5(2,3)4;/h;;;;4*(H2,1,2,3,4);/q4*+1;;;;;+4/p-8 |
Clave InChI |
QFURYIUEZSWQQB-UHFFFAOYSA-F |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



